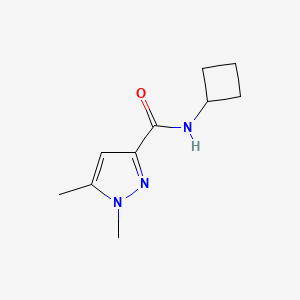

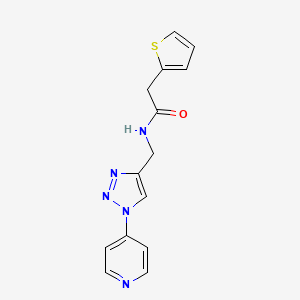

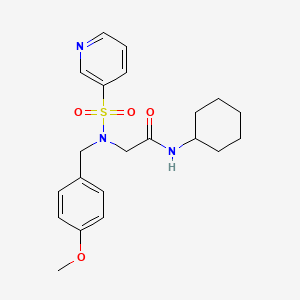

![molecular formula C13H14N4OS B2757588 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1795443-45-6](/img/structure/B2757588.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole ring is a key structural unit for pharmaceutical, agrochemical, and material science applications .

Applications De Recherche Scientifique

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives has led to the development of covalent anticancer agents. Researchers have utilized imidazo[1,2-a]pyridine as a core scaffold to synthesize a series of KRAS G12C inhibitors. These compounds show promise in treating cancers, particularly those with KRAS G12C mutations .

Antimicrobial Activity

Imidazole-containing compounds often exhibit antimicrobial properties. The derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial, antifungal, and antiprotozoal activities. For instance, metronidazole, which contains an imidazole ring, is widely used as an antibiotic and antiprotozoal agent .

Antioxidant Potential

Certain imidazole derivatives, including those with thiophene moieties, possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers have evaluated their antioxidant activity using methods such as hydrogen peroxide scavenging and DPPH assays .

Inhibition of Succinate Dehydrogenase

Carboxamide derivatives derived from imidazoles have been investigated for their inhibitory effects. For example, some compounds have shown inhibitory activity against succinate dehydrogenase, an enzyme involved in cellular respiration .

Anti-Inflammatory and Antipyretic Effects

Imidazole-based compounds have been explored for their anti-inflammatory and antipyretic properties. These molecules may modulate immune responses and reduce inflammation. Further studies are needed to fully understand their mechanisms of action .

DNA-Based Structures and Histidine Analogues

Imidazole serves as a fundamental building block in DNA-based structures and is a key component of histidine, an essential amino acid. Understanding its role in biological processes can lead to insights into gene expression, protein synthesis, and enzymatic reactions .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the broad range of activities of imidazole-containing compounds, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the broad range of activities of imidazole-containing compounds, the effects could potentially be diverse and context-dependent .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-10-8-11(19-9-10)13(18)14-4-5-16-6-7-17-12(16)2-3-15-17/h2-3,6-9H,4-5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIDERFNSXVBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

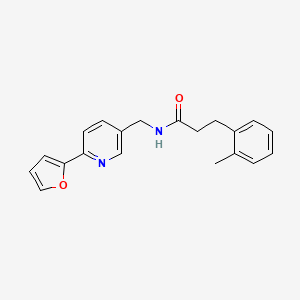

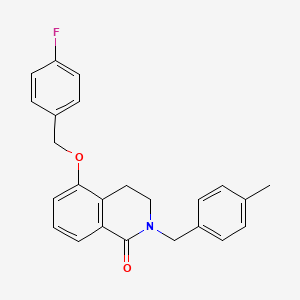

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)

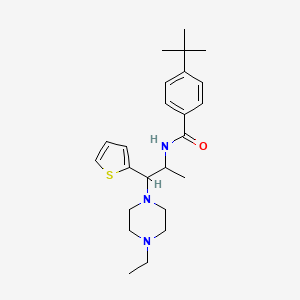

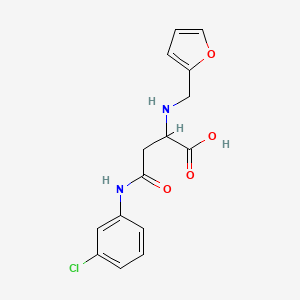

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

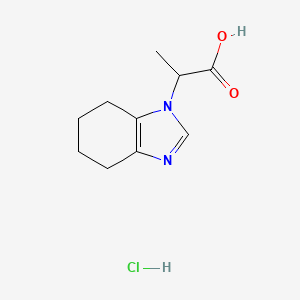

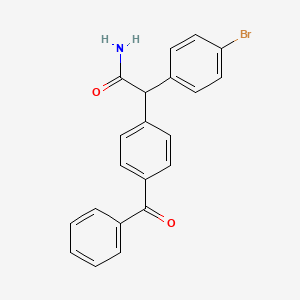

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)

![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)